molecular formula C7H7ClOS B11913001 1-(5-Chloro-2-methylthiophen-3-yl)ethanone

1-(5-Chloro-2-methylthiophen-3-yl)ethanone

Cat. No.: B11913001
M. Wt: 174.65 g/mol
InChI Key: VZWWDWMDRVCIEG-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylthiophen-3-yl)ethanone is an organic compound with the molecular formula C₇H₇ClOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro and methyl substituent on the thiophene ring.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methylthiophen-3-yl)ethanone typically involves the chlorination of 2-methylthiophene followed by acylation. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methylthiophen-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-methylthiophen-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylthiophen-3-yl)ethanone depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the context of its use .

Comparison with Similar Compounds

1-(5-Chloro-2-methylthiophen-3-yl)ethanone can be compared with other thiophene derivatives:

    1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiophene.

    1-(5-Bromo-2-methylthiophen-3-yl)ethanone: Bromine substituent instead of chlorine.

    1-(5-Chloro-1-benzothiophen-3-yl)ethanone: Benzothiophene ring instead of thiophene

These compounds share similar chemical properties but differ in reactivity and applications due to the variations in their substituents and ring structures.

Biological Activity

1-(5-Chloro-2-methylthiophen-3-yl)ethanone is an organic compound characterized by a thiophene ring with chloro and methyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

Chemical Information:

PropertyValue
CAS Number 87039-49-4
Molecular Formula C8H8ClOS
Molecular Weight 191.67 g/mol
IUPAC Name This compound

The presence of the chloro and methyl groups on the thiophene ring significantly influences the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. A study by Khedher et al. (2022) evaluated various thiophene derivatives for their activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested that compounds with electron-withdrawing groups, such as chloro, enhance antibacterial activity.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (µg/mL)Active Against
This compound>64Candida albicans, Aspergillus niger
Compound A (control)16Staphylococcus aureus
Compound B32Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2).

Case Study: Anticancer Activity Assessment

In a study conducted by Ahmed et al. (2023), the compound was tested for cytotoxic effects on HCT-116 cells using a colorimetric assay. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating moderate activity compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity Data for this compound

Cell LineIC50 (µM)Reference Compound
HCT-11625Vinblastine (10 µM)
HepG-230Doxorubicin (5 µM)

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell survival and proliferation. For instance, its interaction with Polo-like kinase 1 (Plk1), an essential regulator of cell division, has been suggested as a potential target.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

1-(5-chloro-2-methylthiophen-3-yl)ethanone

InChI

InChI=1S/C7H7ClOS/c1-4(9)6-3-7(8)10-5(6)2/h3H,1-2H3

InChI Key

VZWWDWMDRVCIEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)C(=O)C

Origin of Product

United States

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